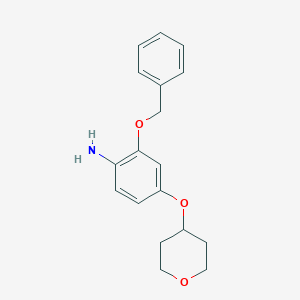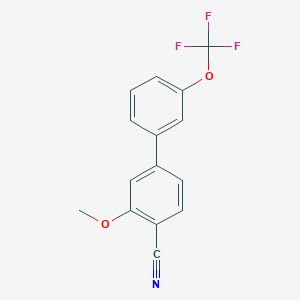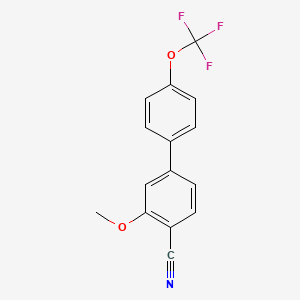![molecular formula C14H9F3N2O B8174549 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174549.png)
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group (OCF3) is known for its unique structural and electronic properties, which enhance the compound’s metabolic stability, lipophilicity, and binding affinity in drug-target complexes .
準備方法
The synthesis of 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridines. One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, which are scalable and operationally simple . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its trifluoromethoxy group, which imparts distinct properties compared to other similar compounds. Similar compounds include:
Trifluoromethyl ethers: These compounds also contain the trifluoromethoxy group but differ in their overall structure and properties.
Phenylpyridine derivatives: These compounds share the phenylpyridine moiety but may lack the trifluoromethoxy group, resulting in different properties and applications. The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the pyrrolo[2,3-b]pyridine scaffold, which enhances its utility in various fields.
特性
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-10(8-11)12-5-4-9-6-7-18-13(9)19-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFDTZSHXTGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174547.png)
![6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174552.png)
![6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174556.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174557.png)
